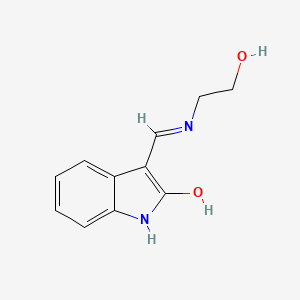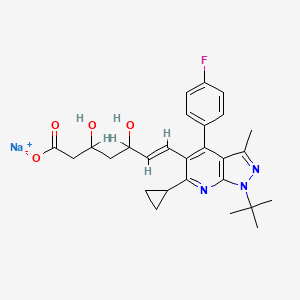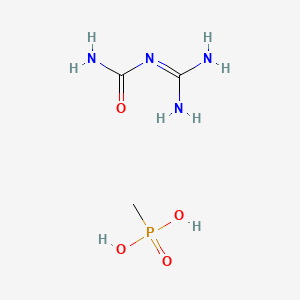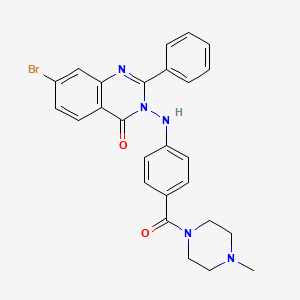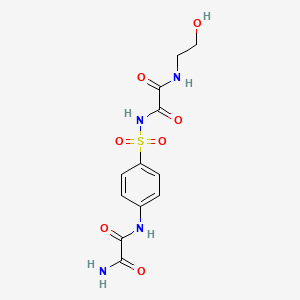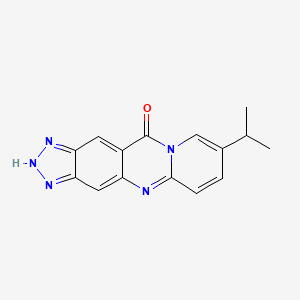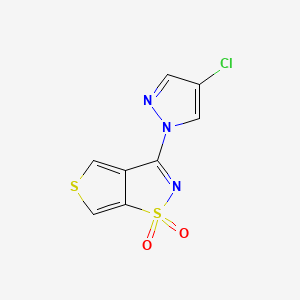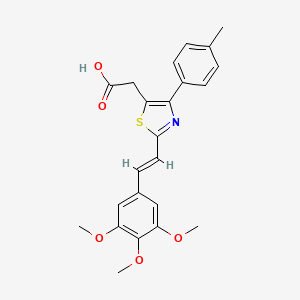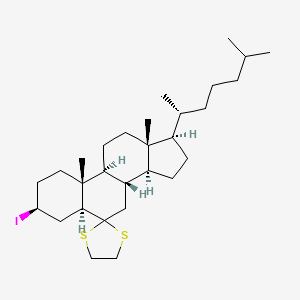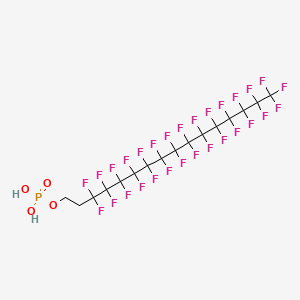
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrogenofosfato de nonacosafluorohexadecilo es un compuesto altamente fluorado conocido por sus propiedades químicas únicas. La extensa fluoración confiere una estabilidad excepcional y resistencia a las reacciones químicas, lo que lo hace valioso en diversas aplicaciones industriales y científicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del dihidrogenofosfato de nonacosafluorohexadecilo generalmente implica la fluoración de un precursor de hidrocarburo adecuado seguido de fosforilación. Las condiciones de reacción a menudo requieren el uso de agentes fluorantes fuertes, como flúor elemental o reactivos fluorantes como el trifluoruro de cobalto. El paso de fosforilación implica hacer reaccionar el hidrocarburo fluorado con ácido fosfórico o un agente fosforilante en condiciones controladas para producir el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reactores de flujo continuo para asegurar un control preciso de las condiciones de reacción y manejar de forma segura los agentes fluorantes altamente reactivos. El uso de equipos especializados para gestionar la naturaleza exotérmica de las reacciones de fluoración es crucial para garantizar la seguridad y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
El dihidrogenofosfato de nonacosafluorohexadecilo principalmente experimenta reacciones de sustitución debido a la estabilidad de los enlaces carbono-flúor. Las reacciones de oxidación y reducción son menos comunes debido a la alta resistencia del compuesto a tales procesos.
Reactivos y Condiciones Comunes
Las reacciones de sustitución a menudo implican reactivos nucleofílicos en condiciones suaves. La presencia de bases o ácidos fuertes puede facilitar estas reacciones, aunque la estabilidad del compuesto a menudo requiere catalizadores específicos para lograr velocidades de reacción significativas.
Productos Principales
Los principales productos de las reacciones de sustitución típicamente incluyen derivados donde uno o más átomos de flúor son reemplazados por otros grupos funcionales, dependiendo del nucleófilo utilizado. Estos derivados pueden exhibir propiedades variadas, lo que los hace útiles para diferentes aplicaciones.
Aplicaciones Científicas De Investigación
El dihidrogenofosfato de nonacosafluorohexadecilo encuentra aplicaciones en varios campos científicos:
Química: Se utiliza como reactivo en la síntesis orgánica para introducir grupos fluorados en las moléculas, mejorando su estabilidad y reactividad.
Biología: Se emplea en el desarrollo de biomoléculas fluoradas para fines de imagenología y diagnóstico debido a sus propiedades únicas.
Medicina: Se investiga su potencial en sistemas de administración de fármacos, donde su estabilidad y resistencia a la degradación metabólica son ventajosas.
Industria: Se utiliza en la producción de materiales de alto rendimiento, recubrimientos y tensioactivos que requieren una resistencia química y estabilidad excepcionales.
Mecanismo De Acción
El mecanismo por el cual el dihidrogenofosfato de nonacosafluorohexadecilo ejerce sus efectos es principalmente a través de su interacción con otras moléculas a través de su estructura altamente fluorada. La extensa fluoración proporciona una superficie hidrofóbica y lipófoba, que puede influir en el comportamiento de las moléculas en su vecindad. Esta propiedad es particularmente útil para crear barreras o modificar superficies para resistir las interacciones químicas.
Comparación Con Compuestos Similares
Compuestos Similares
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecil acrilato
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecil metacrilato
- 1,1,2,2-Tetrahidroperfluorodeciltrimetoxilsilano
Unicidad
Lo que distingue al dihidrogenofosfato de nonacosafluorohexadecilo de los compuestos similares es su combinación específica de extensa fluoración y la presencia de un grupo fosfato. Esta combinación confiere propiedades únicas como mayor estabilidad, resistencia a las reacciones químicas y la capacidad de formar interacciones fuertes con otras moléculas, lo que lo hace muy valioso en aplicaciones especializadas.
Propiedades
Número CAS |
94200-54-1 |
|---|---|
Fórmula molecular |
C16H6F29O4P |
Peso molecular |
844.14 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl dihydrogen phosphate |
InChI |
InChI=1S/C16H6F29O4P/c17-3(18,1-2-49-50(46,47)48)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h1-2H2,(H2,46,47,48) |
Clave InChI |
QIZXNATWTHMMHR-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


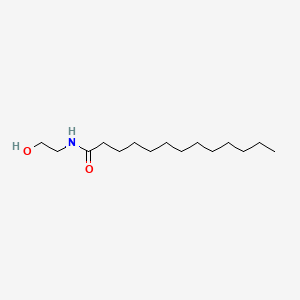
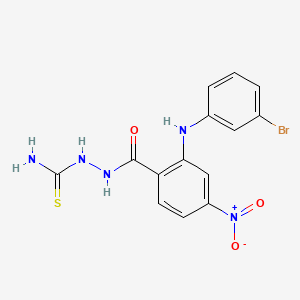

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
